molecular formula C26H20N2O2 B14228524 6-{5-[3-(4-Methoxyphenyl)naphthalen-2-yl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one CAS No. 825611-57-2

6-{5-[3-(4-Methoxyphenyl)naphthalen-2-yl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one

Cat. No.: B14228524
CAS No.: 825611-57-2
M. Wt: 392.4 g/mol
InChI Key: WKSUGIRGIOCSML-UHFFFAOYSA-N
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Description

The compound 6-{5-[3-(4-Methoxyphenyl)naphthalen-2-yl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one is a complex organic molecule characterized by its unique structure, which includes a methoxyphenyl group, a naphthalene ring, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{5-[3-(4-Methoxyphenyl)naphthalen-2-yl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the methoxyphenyl group. The pyrazole ring is then formed through cyclization reactions. The final step involves the formation of the cyclohexa-2,4-dien-1-one moiety under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-{5-[3-(4-Methoxyphenyl)naphthalen-2-yl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

6-{5-[3-(4-Methoxyphenyl)naphthalen-2-yl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{5-[3-(4-Methoxyphenyl)naphthalen-2-yl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{5-[3-(4-Methoxyphenyl)naphthalen-2-yl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one: is unique due to its complex structure, which combines multiple functional groups and aromatic systems.

Properties

CAS No.

825611-57-2

Molecular Formula

C26H20N2O2

Molecular Weight

392.4 g/mol

IUPAC Name

2-[3-[3-(4-methoxyphenyl)naphthalen-2-yl]-1H-pyrazol-5-yl]phenol

InChI

InChI=1S/C26H20N2O2/c1-30-20-12-10-17(11-13-20)22-14-18-6-2-3-7-19(18)15-23(22)25-16-24(27-28-25)21-8-4-5-9-26(21)29/h2-16,29H,1H3,(H,27,28)

InChI Key

WKSUGIRGIOCSML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2C4=NNC(=C4)C5=CC=CC=C5O

Origin of Product

United States

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